molecular formula C6H3Cl2FO B2868876 2,4-Dichloro-5-fluorophenol CAS No. 2995-05-3

2,4-Dichloro-5-fluorophenol

Cat. No.: B2868876
CAS No.: 2995-05-3
M. Wt: 180.99
InChI Key: CKARHTOOOHCDMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorophenol is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring

Scientific Research Applications

2,4-Dichloro-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

2,4-Dichloro-5-fluoro-phenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the nitration of phenol, followed by reduction to an amine, and subsequent halogenation to introduce the chlorine and fluorine atoms . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated phenols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various phenol derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-fluorophenol exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKARHTOOOHCDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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